4-(Methylsulfonyl)-2-(trifluoromethyl)aniline
Overview
Description
4-(Methylsulfonyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline typically involves the introduction of the methylsulfonyl and trifluoromethyl groups onto an aniline ring. One common method is the sulfonylation of 2-(trifluoromethyl)aniline using methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of halogenated or other substituted aniline derivatives.
Scientific Research Applications
4-(Methylsulfonyl)-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The methylsulfonyl group may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
4-(Methylsulfonyl)aniline: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
4-(Methylsulfonyl)-3-(trifluoromethyl)aniline: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
4-(Methylsulfonyl)-2-(trifluoromethyl)aniline is unique due to the combined presence of both the methylsulfonyl and trifluoromethyl groups, which impart distinct chemical properties such as enhanced lipophilicity, metabolic stability, and reactivity. These characteristics make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-methylsulfonyl-2-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGQEBSNSODOMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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